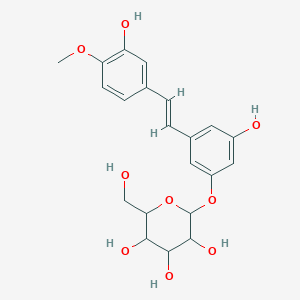
Rhapontine
Vue d'ensemble
Description
La ponticine, également connue sous le nom de rhaponticine, est un composé de glucoside stilbénoïde. Elle se trouve principalement dans les rhizomes des plantes de rhubarbe. Le composé a attiré l’attention en raison de ses bienfaits potentiels pour la santé, notamment ses propriétés antidiabétiques, anti-inflammatoires et neuroprotectrices .
Applications De Recherche Scientifique
Ponticin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other stilbenoid compounds.
Biology: Studied for its effects on cellular processes and gene expression.
Medicine: Investigated for its potential in treating diabetes, Alzheimer’s disease, and other conditions.
Industry: Used in the development of nutraceuticals and functional foods
Mécanisme D'action
La ponticine exerce ses effets par le biais de diverses cibles et voies moléculaires. Il a été démontré qu’elle interagissait avec le bêta-amyloïde, ce qui est pertinent pour la maladie d’Alzheimer. De plus, elle agit comme un phytoestrogène, présentant une activité estrogénique. Le composé influence également le métabolisme du glucose et les profils lipidiques, ce qui le rend bénéfique pour les conditions diabétiques .
Analyse Biochimique
Biochemical Properties
Rhapontin interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . It exhibits antioxidant, estrogenic, antithrombotic, anticancer, and anti-inflammatory actions
Cellular Effects
Rhapontin influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its anti-inflammatory properties are particularly noteworthy, as it can modulate the activities of numerous pro-inflammatory mediators through the inhibition of the nuclear factor kappa B (NF-κB) activation and reduction of inflammatory cytokine levels .
Molecular Mechanism
At the molecular level, Rhapontin exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can regulate gene transcription and modulate the adaptive response .
Dosage Effects in Animal Models
The effects of Rhapontin vary with different dosages in animal models. While specific threshold effects, as well as toxic or adverse effects at high doses, have not been extensively studied, it is known that Rhapontin might improve the lipid profile .
Metabolic Pathways
Rhapontin is involved in various metabolic pathways, interacting with enzymes or cofactors. It may also affect metabolic flux or metabolite levels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La ponticine peut être synthétisée par différentes méthodes. Une approche courante consiste à l’extraire de la racine ou du rhizome sec de la plante de rhubarbe. Le processus comprend une extraction à l’alcool suivie d’un séchage pour obtenir un extrait. L’extrait est ensuite soumis à une série de traitements aux solvants, notamment au méthanol, à l’eau, à l’alcool butylique et au chloroforme, afin de séparer et de purifier le composé .
Méthodes de production industrielle
Pour la production industrielle, la chromatographie contre-courante à haute vitesse est souvent utilisée. Cette méthode consiste à dissoudre l’extrait dans une phase mobile et à l’injecter dans un appareil de chromatographie contre-courante à haute vitesse. L’effluent est collecté et séché pour obtenir de la ponticine de haute pureté .
Analyse Des Réactions Chimiques
Types de réactions
La ponticine subit diverses réactions chimiques, notamment :
Oxydation : La ponticine peut être oxydée pour former différents dérivés.
Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire d’autres dérivés stilbénoïdes.
Substitution : La ponticine peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d’autres.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.
Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés comme agents réducteurs.
Substitution : Divers agents halogénants et catalyseurs peuvent être utilisés pour les réactions de substitution.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent divers dérivés stilbénoïdes, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la recherche scientifique
La ponticine a un large éventail d’applications de recherche scientifique :
Chimie : Utilisée comme précurseur pour synthétiser d’autres composés stilbénoïdes.
Biologie : Étudiée pour ses effets sur les processus cellulaires et l’expression génique.
Médecine : Enquête sur son potentiel dans le traitement du diabète, de la maladie d’Alzheimer et d’autres affections.
Industrie : Utilisée dans le développement des nutraceutiques et des aliments fonctionnels
Comparaison Avec Des Composés Similaires
Composés similaires
Résvératrol : Un autre stilbénoïde aux propriétés antioxydantes et anti-inflammatoires.
Piceïde : Un dérivé glucoside du résvératrol aux bienfaits similaires pour la santé.
Rhapontigenine : La forme aglycone de la ponticine, partageant bon nombre de ses propriétés pharmacologiques.
Unicité
La ponticine est unique en raison de sa structure glucoside spécifique, qui influence sa solubilité et sa biodisponibilité. Cela la rend particulièrement efficace dans certains contextes biologiques par rapport à sa forme aglycone et à d’autres stilbénoïdes .
Propriétés
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(3-hydroxy-4-methoxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c1-28-16-5-4-11(8-15(16)24)2-3-12-6-13(23)9-14(7-12)29-21-20(27)19(26)18(25)17(10-22)30-21/h2-9,17-27H,10H2,1H3/b3-2+/t17-,18-,19+,20-,21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCVFOJGXVIA-DXKBKAGUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201018153 | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155-58-8 | |
| Record name | Rhaponticin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=155-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rhapontin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000155588 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rhaponticin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201018153 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-hydroxy-5-[2-(3-hydroxy-4-methoxyphenyl)vinyl]phenyl-β-D-glucopyranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.315 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RHAPONTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K691M2Z08V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Rhapontin and where is it found?
A1: Rhapontin is a naturally occurring stilbene glycoside primarily found in rhubarb (Rheum species), a plant known for its medicinal properties. [, , , , , ]
Q2: What is the molecular formula and weight of Rhapontin?
A2: Rhapontin has the molecular formula C21H24O9 and a molecular weight of 420.4 g/mol. [, , ]
Q3: What is the structure of Rhapontin?
A3: Rhapontin is a stilbene glycoside consisting of a trans-resveratrol (3,5,4′-trihydroxystilbene) backbone with a glucose moiety attached to the 3-hydroxyl group. [, , , ]
Q4: How is Rhapontin characterized using spectroscopic techniques?
A4: Rhapontin's structure has been elucidated using various spectroscopic methods, including proton NMR, 13C NMR, 1D NOE, 2D NMR (COSY, HMQC, HMBC), and MALDI-Mass spectrometry. These techniques provide detailed information about the compound's structure, connectivity, and purity. [, , ]
Q5: What are the primary biological activities of Rhapontin?
A5: Rhapontin has demonstrated several biological activities, including antioxidant, anti-inflammatory, anti-tumor, anti-hyperlipidemic, and antimicrobial properties. It has also shown potential in inhibiting melanin synthesis, suggesting potential applications in skin-whitening cosmetics. [, , , , , ]
Q6: How does Rhapontin exert its anti-tumor effects?
A6: Research suggests that Rhapontin induces apoptosis, a programmed cell death mechanism, in various cancer cell lines, including human stomach cancer KATO III cells. This effect might be mediated through the generation of reactive oxygen species (ROS) and the modulation of cell cycle regulators like cyclin D1 and Cdk4. [, , ]
Q7: How does Rhapontin contribute to the inhibition of melanin synthesis?
A7: Rhapontin, along with its aglycone rhapontigenin, exhibits inhibitory activity against tyrosinase, a key enzyme involved in melanin biosynthesis. [, , ]
Q8: How does the activity of Rhapontin compare to its aglycone Rhapontigenin?
A8: Rhapontigenin, the aglycone form of Rhapontin, generally exhibits stronger biological activity compared to its glycosylated counterpart. This difference in potency highlights the impact of the sugar moiety on the compound's activity. [, , ]
Q9: How is Rhapontigenin produced from Rhapontin?
A9: Rhapontigenin can be produced from Rhapontin through enzymatic biotransformation. This process involves the use of specific enzymes, like Pectinex, to remove the glucose moiety from Rhapontin, yielding the more active aglycone. [, , ]
Q10: What are the potential applications of Rhapontin in treating hyperlipidemia?
A10: Studies in rat models have shown that Rhapontin and Rhapontigenin can significantly reduce serum lipid levels, including cholesterol and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. This suggests potential therapeutic applications for managing hyperlipidemia and related cardiovascular conditions. [, ]
Q11: How does Rhapontin affect the function of low-density lipoprotein (LDL)?
A11: Rhapontin exhibits potent antioxidant activity and protects LDL from oxidation induced by various stressors, such as 2,2′-azobis(2-amidinopropane) hydrochloride (AAPH) and hemin. This protective effect on LDL could contribute to its potential cardiovascular benefits. []
Q12: What are the potential applications of Rhapontin in treating bacterial infections?
A12: Rhapontigenin, produced from Rhapontin through biotransformation, shows promising antibacterial activity, particularly against Propionibacterium acnes, a key bacterium implicated in acne vulgaris. This finding suggests potential applications of Rhapontigenin in developing new treatments for acne and other bacterial infections. [, ]
Q13: Has computational chemistry been used to study Rhapontin?
A13: Yes, computational approaches like molecular docking have been employed to investigate the interactions of Rhapontin and its derivatives with various protein targets, such as SARS-CoV-2 proteins (Mpro, RdRp, spike RBD). These studies provide valuable insights into the binding modes and potential mechanisms of action of Rhapontin and its analogs. [, , ]
Q14: Have any structure-activity relationship (SAR) studies been conducted on Rhapontin?
A14: Research has explored the impact of structural modifications on the bioactivity of Rhapontin and its analogs. For instance, the presence of a 4′-OH group in monostilbenes, like Rhapontin, appears to be crucial for their ferroptosis inhibitory activity, likely due to enhanced hydrogen donation potential. []
Q15: How is Rhapontin typically quantified in plant material or formulations?
A15: Various analytical methods have been developed for the quantification of Rhapontin, including high-performance liquid chromatography (HPLC) coupled with different detectors, such as diode-array detectors (DAD) and evaporative light scattering detectors (ELSD), as well as thin-layer chromatography (TLC) with scanning densitometry. [, , ]
Q16: Have any studies investigated the stability of Rhapontin under different conditions?
A16: While specific studies focusing solely on Rhapontin stability might be limited, research on similar stilbene glycosides suggests that factors like temperature, pH, light exposure, and storage conditions can influence their stability. Further investigation is necessary to determine the optimal storage and formulation strategies for maximizing Rhapontin's stability and shelf life. [, , ]
Q17: Are there any known concerns regarding the toxicity or safety of Rhapontin?
A17: While Rhapontin generally exhibits a good safety profile, further research is needed to fully understand its potential toxicity, particularly following long-term exposure. It is crucial to establish safe and effective dosages for any potential therapeutic applications. [, ]
Q18: What is the historical context of Rhapontin research?
A18: The investigation of Rhapontin and related stilbenes dates back several decades, with initial studies focusing on their isolation, structural elucidation, and chemical synthesis. Over time, research has expanded to explore their diverse biological activities and therapeutic potential, highlighting their significance in the fields of medicine, cosmetics, and drug discovery. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


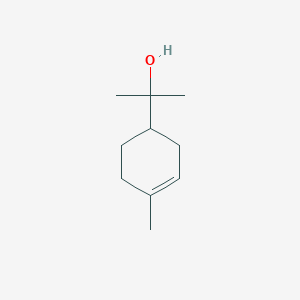
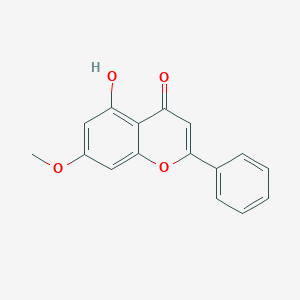
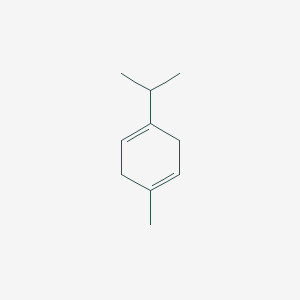


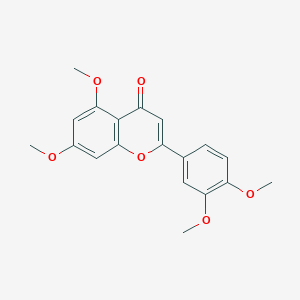

![[(2R,3R)-5,7-dihydroxy-2-[3,4,5-trihydroxy-6-oxo-8-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-2-yl]-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate](/img/structure/B192531.png)






